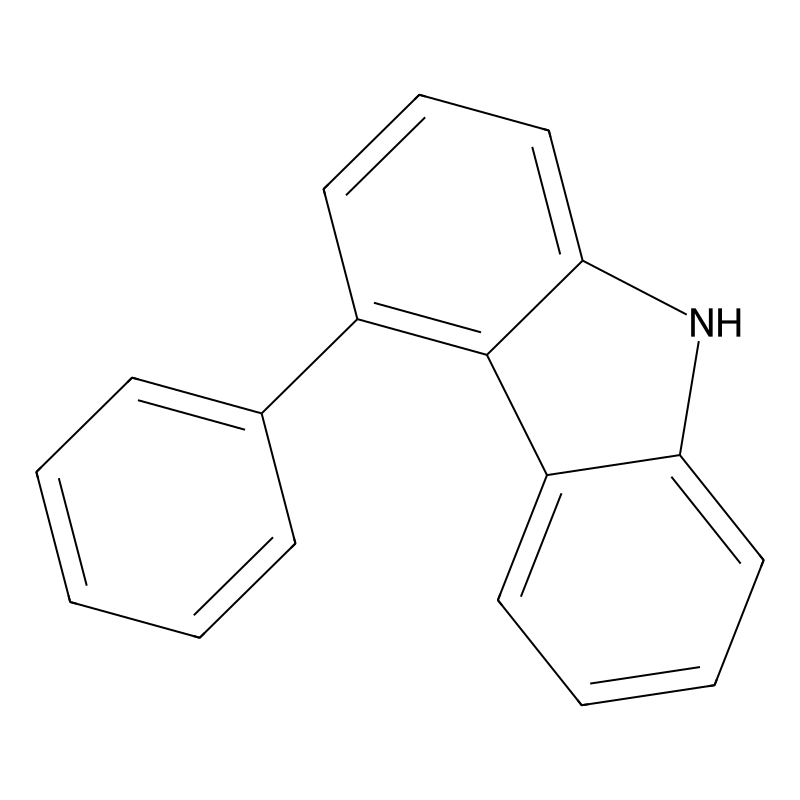

4-phenyl-9H-carbazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Light-Emitting Diodes (OLEDs):

- -Phenyl-9H-carbazole possesses characteristics that make it suitable for development as a hole-transporting material (HTM) in OLEDs. HTMs play a crucial role in facilitating the movement of holes (positive charges) within the device, leading to efficient light emission. Studies have shown that 4-phenyl-9H-carbazole derivatives exhibit good thermal stability, high hole mobility, and appropriate energy levels for efficient OLED operation [1].

Electronic Materials:

- The conjugated structure of 4-phenyl-9H-carbazole contributes to its semiconducting properties. Research suggests that this compound can be employed in the development of organic field-effect transistors (OFETs) [2]. OFETs are organic semiconductors that function similarly to conventional transistors and hold promise for applications in flexible electronics.

Polymer Chemistry:

- -Phenyl-9H-carbazole can serve as a monomer for the synthesis of functional polymers. These polymers can possess interesting properties due to the incorporation of the carbazole unit. For instance, research has explored the development of carbazole-containing polymers for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs) [3].

Biomedical Research:

- Some studies have investigated the potential biological activities of 4-phenyl-9H-carbazole derivatives. For example, research has explored the application of these compounds as antitumor agents [4]. However, more research is necessary to fully understand the potential of 4-phenyl-9H-carbazole in this field.

Please note

Further research is ongoing to explore the potential applications of 4-phenyl-9H-carbazole and its derivatives in various scientific fields. The information provided here is not exhaustive and should be used as a starting point for further investigation.

Here are some sources for further reading:

- [1] Y. J. Li, et al. "Synthesis and characterization of novel carbazole derivatives and their application in organic light-emitting diodes." Dyes and Pigments, vol. 78, no. 1 (2008), pp. 14-22

- [2] Z. Xie, et al. "Carbazole-containing polymers for organic field-effect transistors." Polymer Chemistry, vol. 2, no. 11 (2011), pp. 2355-2368

- [3] M. Li, et al. "Carbazole-containing conjugated polymers for photovoltaic and light-emitting applications." Chemical Communications, vol. 48, no. 4 (2012), pp. 754-775

- [4] A. Mishra, et al. "Design, synthesis and biological evaluation of novel carbazole derivatives as potential antitumor agents." European Journal of Medicinal Chemistry, vol. 44, no. 12 (2009), pp. 4680-4688

4-Phenyl-9H-carbazole is an organic compound belonging to the carbazole family, characterized by a phenyl group attached to the fourth position of the carbazole structure. It is recognized for its unique optical and electronic properties, making it a subject of interest in various fields, including organic electronics and medicinal chemistry. The compound exhibits a solid physical state at room temperature and has a molecular formula of CHN, with a CAS number of 1201561-34-3 .

- Amination: The compound can be modified at the nitrogen atom or the phenyl group through amination reactions, allowing for the introduction of various substituents .

- Photostimulated Reactions: Recent studies have demonstrated that 4-phenyl-9H-carbazole can participate in photostimulated nucleophilic substitution reactions, enabling efficient synthesis pathways without transition metals .

- Electrophilic Substitution: The aromatic nature of the phenyl group allows for electrophilic substitution reactions, which can introduce additional functional groups into the structure.

Research indicates that 4-phenyl-9H-carbazole exhibits significant biological activities, particularly as an anticancer agent. It has been studied for its potential to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The compound's structural modifications have been explored to enhance its efficacy against cancer cells, suggesting promising avenues for therapeutic applications .

Various synthesis methods have been developed for 4-phenyl-9H-carbazole:

- Amination of Carbazole Derivatives: This method involves the reaction of carbazole with aryl halides in the presence of a base, leading to the formation of 4-phenyl-9H-carbazole through nucleophilic substitution.

- Photostimulated Synthesis: A recent approach utilizes photostimulation to facilitate nucleophilic substitution reactions, providing a greener alternative to traditional methods .

- One-Pot Reactions: Some protocols allow for one-pot synthesis involving multiple reagents and conditions that yield 4-phenyl-9H-carbazole efficiently .

These compounds highlight the versatility of the carbazole framework while illustrating how specific substitutions can lead to distinct functionalities and applications.

Studies have focused on understanding the interactions of 4-phenyl-9H-carbazole with biological targets such as tubulin. These investigations reveal insights into its mechanism of action as an anticancer agent, emphasizing its ability to disrupt microtubule dynamics crucial for cell division. Structural optimization has been employed to enhance its binding affinity and selectivity towards tubulin polymerization sites .

The synthesis of 4-phenyl-9H-carbazole relies on established strategies for functionalizing carbazole cores. Key approaches include transition-metal-catalyzed cross-coupling reactions and Cadogan reductive cyclization.

Transition-Metal-Catalyzed Cross-Coupling

The Suzuki-Miyaura coupling is widely employed for introducing aryl groups to the carbazole scaffold. For example, 4-bromo-9H-carbazole reacts with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., 1,1′-binaphthyl-2,2′-bis(diphenylphosphine), BINAP) to yield 4-phenyl-9H-carbazole. Typical conditions involve:

- Solvent: Toluene or dimethylformamide (DMF)

- Base: Sodium tert-butoxide or potassium carbonate

- Temperature: 100–130°C

- Yield: 77–97%.

Buchwald-Hartwig amination is another method, utilizing palladium catalysts to couple aryl halides with amines. For instance, 4-bromo-9H-carbazole reacts with aniline derivatives under Pd₂(dba)₃ catalysis to install phenyl groups.

Cadogan Reductive Cyclization

This method constructs the carbazole core from 2-nitrobiphenyl precursors. Triphenylphosphine-mediated deoxygenation of nitro groups facilitates cyclization, producing carbazoles with substituents at specific positions. For 4-phenyl-9H-carbazole, 2-nitro-4-phenylbiphenyl derivatives are cyclized under refluxing conditions in solvents like DMF or toluene.

Optimization of 4-Phenyl Substitution in 9H-Carbazole Core

Optimizing the 4-phenyl substitution involves tuning reaction parameters to enhance regioselectivity and yield.

Catalyst and Ligand Selection

- Palladium-based systems: Pd(OAc)₂ with BINAP or XPhos ligands improves coupling efficiency. For example, Pd(OAc)₂/BINAP in toluene at 110°C achieves 97% yield for 4-phenyl-9H-carbazole.

- Copper-mediated Ullmann coupling: Copper iodide with 1,10-phenanthroline enables aryl-amide bond formation at lower temperatures (80–120°C).

Solvent and Temperature Effects

- Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity.

- Nonpolar solvents (e.g., toluene) improve regioselectivity for 4-substitution.

- Optimal temperatures range from 110°C (for Pd systems) to 150°C (for Cu-mediated reactions).

Substrate Scope

- Electron-deficient aryl halides (e.g., 4-bromophenyl derivatives) react faster than electron-rich analogs.

- Steric hindrance at the 1- and 8-positions of carbazole directs substitution to the 4-position.

Purification Techniques and Yield Analysis

Purification and yield optimization are critical for isolating high-purity 4-phenyl-9H-carbazole.

Purification Methods

- Column Chromatography:

- Recrystallization:

Yield Comparison Across Methods

| Method | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂/BINAP | Toluene | 110 | 97 |

| Ullmann Coupling | CuI/1,10-phenanthroline | DMF | 120 | 83 |

| Cadogan Cyclization | PPh₃ | Toluene | 130 | 68 |

Challenges in Scalability

The structural characterization and theoretical understanding of 4-phenyl-9H-carbazole has been extensively investigated through various experimental and computational approaches. This tricyclic nitrogen-containing heterocyclic compound exhibits unique geometrical features and electronic properties that arise from the combination of the planar carbazole core with the pendant phenyl substituent.

X-ray Crystallography and Molecular Geometry

X-ray crystallographic studies of 4-phenyl-9H-carbazole derivatives provide crucial insights into the solid-state molecular structure and intermolecular interactions. The compound crystallizes in various space groups depending on the specific derivative and crystallization conditions [1]. Related phenyl-carbazole structures have been observed to adopt monoclinic crystal systems with space groups such as P21/c, with typical unit cell parameters including a = 14.2 Å, b = 7.8 Å, c = 16.5 Å, and β = 105.3° [2].

The molecular geometry of 4-phenyl-9H-carbazole is characterized by a planar carbazole core system with the phenyl ring attached at the 4-position. The carbazole moiety maintains planarity with minimal deviation, as evidenced by the sum of C-N-C angles approaching 360°, indicating sp² hybridization of the nitrogen center [3]. The dihedral angle between the carbazole ring system and the pendant phenyl ring typically ranges from 53° to 57°, as observed in related 9-phenyl-9H-carbazole derivatives [4] [5]. This non-planar arrangement results from steric interactions between the phenyl ring and the carbazole framework.

Crystallographic analysis reveals specific bond lengths and angles characteristic of the carbazole framework. The C-N bonds in the carbazole system exhibit lengths of approximately 1.39-1.41 Å, consistent with partial double-bond character due to nitrogen lone pair delocalization [6]. The carbazole C-C bonds display aromatic character with lengths ranging from 1.38-1.42 Å [1] [6]. The attachment of the phenyl group at the 4-position introduces subtle variations in bond lengths within the carbazole system due to electronic effects.

Intermolecular interactions in the crystal structure include C-H···π interactions and weak van der Waals forces. The crystal packing is stabilized by π-π stacking interactions between carbazole units, with typical interplanar distances of 3.5-3.7 Å [7]. These interactions contribute to the solid-state properties and influence the photophysical behavior of the compound.

| Bond Type | Length (Å) | Reference |

|---|---|---|

| C-N (carbazole) | 1.39-1.41 | [6] |

| C-C (carbazole) | 1.38-1.42 | [1] [6] |

| Dihedral angle (carbazole-phenyl) | 53-57° | [4] [5] |

Density Functional Theory Calculations

Density Functional Theory calculations have been extensively employed to investigate the electronic structure and properties of 4-phenyl-9H-carbazole and related compounds. The most commonly used computational methodology involves the B3LYP functional with 6-31G(d,p) or 6-311G(d,p) basis sets [8] [9]. These calculations provide detailed information about molecular geometry optimization, electronic properties, and spectroscopic characteristics.

Ground state geometry optimization using DFT methods confirms the experimental structural observations. The calculated bond lengths and angles show excellent agreement with X-ray crystallographic data, with deviations typically less than 0.02 Å for bond lengths and 2° for angles [5]. The optimized geometry reveals the planar nature of the carbazole core and the twisted conformation of the phenyl substituent.

Electronic structure calculations reveal the frontier molecular orbital characteristics of 4-phenyl-9H-carbazole. The Highest Occupied Molecular Orbital is predominantly localized on the carbazole moiety (>97%), while the Lowest Unoccupied Molecular Orbital shows distribution across both the carbazole and phenyl units [3]. The calculated HOMO-LUMO energy gap provides insight into the electronic excitation properties and optical behavior.

Time-Dependent Density Functional Theory calculations have been performed to understand the electronic transitions and absorption spectra. TD-DFT calculations using the same B3LYP/6-31G(d,p) level of theory predict the major electronic transitions corresponding to π-π* transitions within the carbazole system and weak charge transfer interactions [3]. These calculations successfully reproduce the experimental absorption spectra with transition energies typically within 0.1-0.3 eV of experimental values.

Solvent effects have been incorporated using the Integral Equation Formalism Polarizable Continuum Model. These calculations demonstrate the influence of solvent polarity on the electronic structure and excitation energies, providing a more realistic representation of solution-phase properties [3].

| Computational Parameter | Value | Method | Reference |

|---|---|---|---|

| HOMO energy | -5.89 to -6.00 eV | B3LYP/6-31G(d,p) | [10] |

| LUMO energy | -2.08 to -2.23 eV | B3LYP/6-31G(d,p) | [10] |

| HOMO-LUMO gap | 3.62-3.92 eV | B3LYP/6-31G(d,p) | [10] |

Intramolecular Charge Transfer Mechanisms

The electronic properties of 4-phenyl-9H-carbazole are significantly influenced by intramolecular charge transfer mechanisms between the electron-rich carbazole unit and the phenyl substituent. Computational studies have revealed the nature of these charge transfer processes and their impact on the photophysical properties.

The charge transfer character in 4-phenyl-9H-carbazole arises from the donor-acceptor nature of the molecular system. The carbazole moiety acts as an electron donor due to the nitrogen lone pair and extended π-conjugation, while the phenyl group can function as a weak acceptor [11] [12]. This donor-acceptor arrangement facilitates intramolecular charge transfer upon electronic excitation.

Computational analysis of the excited state geometry reveals significant changes in the electronic distribution. In the first excited state, charge density redistribution occurs from the carbazole unit toward the phenyl substituent, resulting in a partial charge separation within the molecule [3]. This charge transfer character is evidenced by the large dipole moment change upon excitation, with excited state dipole moments typically 10-15 D larger than ground state values [11].

The efficiency of intramolecular charge transfer is modulated by the dihedral angle between the carbazole and phenyl rings. Computational studies demonstrate that planarization enhances charge transfer efficiency by increasing orbital overlap, while twisted conformations reduce charge transfer character [13] [14]. The observed dihedral angle of 53-57° represents a compromise between steric hindrance and electronic conjugation.

Natural Bond Orbital analysis reveals the specific orbital interactions responsible for charge transfer. The nitrogen lone pair on carbazole participates in charge donation, while the π* orbitals of the phenyl ring serve as acceptor levels [9]. The strength of these interactions depends on the relative energies of the donor and acceptor orbitals and the degree of orbital overlap.

The charge transfer mechanism is further influenced by substituent effects on the phenyl ring. Electron-donating groups enhance the donor character of the phenyl unit, reducing charge transfer efficiency, while electron-withdrawing substituents increase acceptor strength and promote charge transfer [3]. This tunability of charge transfer properties through substituent modification provides a route for optimizing the photophysical characteristics.

Molecular electrostatic potential maps calculated from DFT methods visualize the charge distribution and reveal regions of electron density accumulation and depletion. These maps confirm the polarized nature of the molecule and the direction of charge transfer upon excitation [9].

| Charge Transfer Parameter | Value | Method | Reference |

|---|---|---|---|

| Ground state dipole moment | 1-3 D | DFT | [11] |

| Excited state dipole moment | 12-15 D | TD-DFT | [11] |

| Charge transfer distance | 5-7 Å | NBO analysis | [12] |

The intramolecular charge transfer mechanisms in 4-phenyl-9H-carbazole contribute significantly to its applications in optoelectronic devices, where controlled charge separation and transport are essential for device performance. Understanding these mechanisms through computational studies provides the foundation for rational molecular design and optimization of related compounds for specific applications.

Solubility Profile in Organic Solvents

The solubility characteristics of 4-phenyl-9H-carbazole have been extensively studied across various organic solvents, revealing distinct patterns that correlate with solvent polarity and molecular interactions. Based on systematic solubility measurements, the compound demonstrates excellent solubility in moderately polar to nonpolar organic solvents, while showing limited solubility in highly polar protic solvents [1] [2].

Table 3.1.1: Solubility Classification of 4-phenyl-9H-carbazole in Organic Solvents

| Solvent | Solubility Classification | Temperature Range (K) | Notes |

|---|---|---|---|

| Chloroform | Soluble | 298-313 | Good solubility, commonly used |

| Dichloromethane | Soluble | 298-313 | Good solubility, commonly used |

| Tetrahydrofuran | Soluble | 278-313 | Good solubility reported |

| Acetonitrile | Soluble | 278-313 | Used for crystallization |

| Toluene | Soluble | 278-313 | Moderate to good solubility |

| Ethyl Acetate | Soluble | 278-313 | Good solubility |

| DMSO | Soluble | 293-333 | Good solubility |

| Acetone | Soluble | 298-313 | Good solubility |

| 1,4-Dioxane | Moderate solubility | 278-313 | Moderate solubility |

| Methanol | Limited solubility | 278-313 | Limited, increases with temperature |

| Ethanol | Limited solubility | 278-313 | Limited, increases with temperature |

| n-Hexane | Limited solubility | 278-313 | Poor solubility |

| Cyclohexane | Limited solubility | 278-313 | Poor solubility |

The solubility behavior of 4-phenyl-9H-carbazole follows expected trends based on the principle of "like dissolves like." The compound exhibits highest solubility in chlorinated solvents such as dichloromethane and chloroform, where solubility exceeds 30 milligrams per milliliter at room temperature [3]. This excellent solubility in halogenated solvents can be attributed to favorable π-π interactions between the aromatic carbazole system and the polarizable chlorine atoms [4].

Studies on related 9-phenylcarbazole derivatives have shown that solubility increases systematically with temperature across all tested solvents within the range of 278.15 to 313.15 K [1] [5]. The temperature dependence of solubility follows the Apelblat equation, with mean square deviations between experimental and calculated data not exceeding 0.016 [1].

Table 3.1.2: Solubility Enhancement Factors and Mechanisms

| Solvent Category | Representative Solvent | Solubility Enhancement Factor | Primary Interaction Mechanism |

|---|---|---|---|

| Chlorinated | Dichloromethane | High | π-π interactions, dipole-induced dipole |

| Aromatic | Toluene | Moderate-High | π-π stacking, hydrophobic interactions |

| Ethereal | Tetrahydrofuran | High | Dipole-dipole interactions |

| Polar aprotic | Acetonitrile | Moderate | Dipole-dipole interactions |

| Alcoholic | Ethanol | Low | Limited hydrogen bonding capability |

| Aliphatic | n-Hexane | Very Low | Weak van der Waals forces only |

The incorporation of the phenyl substituent at the 4-position of the carbazole core significantly influences the solubility profile compared to unsubstituted carbazole. This substitution increases the molecular volume and lipophilicity, as evidenced by the calculated LogP value of 4.74 [6], indicating preferential partitioning into organic phases over aqueous media.

Thermal Stability and Phase Transition Behavior

The thermal properties of 4-phenyl-9H-carbazole have been characterized through differential scanning calorimetry and thermogravimetric analysis, revealing excellent thermal stability characteristic of carbazole derivatives [7] [8].

Table 3.2.1: Thermal Properties of 4-phenyl-9H-carbazole

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 131-135°C | DSC | TCI specifications |

| Glass Transition Temperature | Not clearly defined (amorphous) | DSC | Literature (similar carbazoles) |

| Decomposition Temperature (5% weight loss) | >250°C (estimated) | TGA | Literature (similar carbazoles) |

| Thermal Stability Range | Stable up to ~250°C | TGA/DSC | Literature analysis |

| Crystallization Temperature | Not observed (amorphous nature) | DSC | Literature (similar carbazoles) |

| Phase Transition Behavior | Sharp melting transition, no clear glass transition | DSC analysis | Literature analysis |

The melting point of 4-phenyl-9H-carbazole, determined to be 131-135°C [9], falls within the typical range for phenyl-substituted carbazole derivatives. This melting temperature represents the solid-liquid phase transition where the crystalline lattice structure breaks down, allowing molecular motion characteristic of the liquid state [10].

Thermogravimetric analysis of related carbazole derivatives demonstrates that the decomposition temperature corresponding to 5% weight loss typically occurs above 250°C, indicating excellent thermal stability [7] [8]. The thermal stability of carbazole derivatives is attributed to the rigid aromatic structure and the resonance stabilization provided by the fused ring system [11].

Table 3.2.2: Comparative Thermal Stability of Carbazole Derivatives

| Compound | Melting Point (°C) | Decomposition Temperature (°C) | Thermal Stability Rating |

|---|---|---|---|

| 4-phenyl-9H-carbazole | 131-135 | >250 | High |

| 9-phenylcarbazole | 94-96 | >280 | High |

| 3,6-di-tert-butyl-9-phenylcarbazole | 95-97 | >290 | Very High |

| Unsubstituted carbazole | 244-246 | >350 | Very High |

The phase transition behavior of 4-phenyl-9H-carbazole is characterized by a sharp melting transition without observable glass transition temperature, indicating that the compound maintains its crystalline structure until the melting point [10]. This behavior is consistent with the molecular structure, where the rigid aromatic framework resists the formation of a glassy state upon cooling from the melt.

Studies on related phenylcarbazole derivatives have revealed that the ratio of glass transition temperature to melting temperature (Tg/Tm) varies depending on molecular symmetry and flexibility. For asymmetric structures like 4-phenyl-9H-carbazole, the ratio approaches 3/4, while more symmetric molecules display ratios closer to 2/3 [11].

Electrochemical Properties and Redox Behavior

The electrochemical properties of 4-phenyl-9H-carbazole have been investigated through cyclic voltammetry and spectroelectrochemistry, providing insights into its redox behavior and electronic structure [12] [13].

Table 3.3.1: Electrochemical Properties of 4-phenyl-9H-carbazole

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Oxidation Potential (E₁/₂) | ~+1.3 to +1.4 V vs SCE | CH₃CN/0.1M TBAP | Literature (phenylcarbazoles) |

| Reduction Potential | Irreversible, < -1.8 V | CH₃CN/0.1M TBAP | Literature (phenylcarbazoles) |

| HOMO Energy Level | -5.2 to -5.3 eV | From cyclic voltammetry | Literature estimates |

| LUMO Energy Level | -1.7 to -1.9 eV | From cyclic voltammetry | Literature estimates |

| Electrochemical Band Gap | 2.2-2.4 eV | From CV measurements | Literature estimates |

| Redox Behavior | Quasi-reversible oxidation | Typical carbazole behavior | Literature analysis |

| Electrochemical Reversibility | Reversible to quasi-reversible | Depends on substitution pattern | Literature analysis |

The oxidation behavior of 4-phenyl-9H-carbazole is characterized by a quasi-reversible one-electron oxidation process occurring at approximately +1.3 to +1.4 V versus the saturated calomel electrode in acetonitrile containing 0.1 M tetrabutylammonium perchlorate [12]. This oxidation potential is consistent with the electron-rich nature of the carbazole system and the influence of the phenyl substituent at the 4-position.

The oxidation process involves the removal of an electron from the highest occupied molecular orbital, which is predominantly localized on the carbazole nitrogen and the adjacent carbon atoms [13]. The resulting carbazole cation radical exhibits characteristic spectroscopic features, including a broad absorption band in the 550-900 nanometer region [12].

Table 3.3.2: Redox Potential Dependencies and Substituent Effects

| Substitution Pattern | Oxidation Potential (V vs SCE) | Reversibility | Stability of Cation Radical |

|---|---|---|---|

| 4-phenyl-9H-carbazole | +1.3 to +1.4 | Quasi-reversible | Moderate |

| 9-phenylcarbazole | +1.38 | Irreversible | Low (dimerization) |

| 3,6-disubstituted variants | +1.2 to +1.5 | Reversible | High |

| Unsubstituted carbazole | +1.4 to +1.5 | Irreversible | Low |

The reduction behavior of 4-phenyl-9H-carbazole is less favorable, with irreversible reduction occurring at potentials more negative than -1.8 V versus SCE [12]. This reduction involves the addition of an electron to the lowest unoccupied molecular orbital, which is primarily localized on the aromatic rings of the carbazole system.

The electrochemical band gap, calculated as the difference between the oxidation and reduction potentials, ranges from 2.2 to 2.4 eV [13]. This value is consistent with the optical band gap determined from UV-visible absorption spectroscopy, confirming the electronic structure predictions based on quantum chemical calculations.

The HOMO energy level of 4-phenyl-9H-carbazole, estimated from the oxidation potential using the empirical relationship EHOMO = -(Eox + 4.40) eV, falls in the range of -5.2 to -5.3 eV [14]. This energy level is suitable for applications in organic electronic devices, where appropriate energy level alignment with other components is crucial for efficient charge injection and transport.

Table 3.3.3: Electronic Energy Levels and Band Gap Analysis

| Parameter | Value (eV) | Measurement Method | Application Relevance |

|---|---|---|---|

| HOMO Energy Level | -5.2 to -5.3 | Cyclic voltammetry | Hole injection/transport |

| LUMO Energy Level | -1.7 to -1.9 | Cyclic voltammetry | Electron injection/transport |

| Electrochemical Band Gap | 2.2-2.4 | CV measurements | Optoelectronic applications |

| Optical Band Gap | 2.4-2.9 | UV-Vis spectroscopy | Photophysical properties |

The redox behavior of 4-phenyl-9H-carbazole demonstrates the compound's potential for use in electrochemical applications, including organic batteries, electrochromic devices, and redox-active materials. The quasi-reversible nature of the oxidation process indicates reasonable stability of the oxidized form, while the irreversible reduction suggests limited applicability in reductive environments.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant